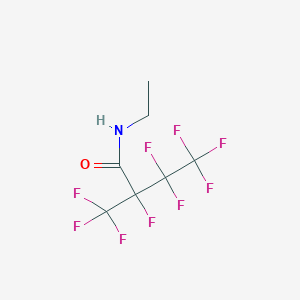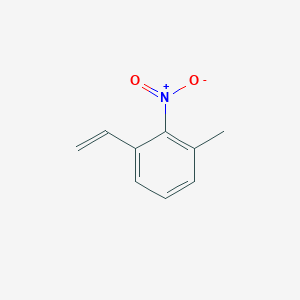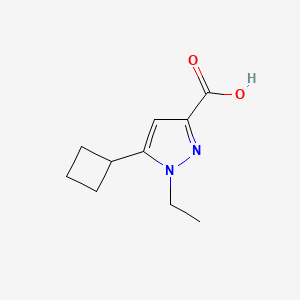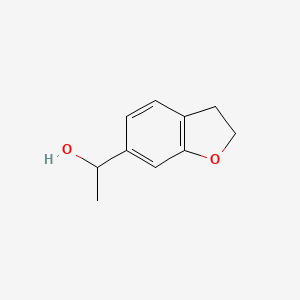
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide is a chemical compound with the molecular formula C27H25Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis and various scientific research applications. The compound is known for its unique structure, which includes a triphenylphosphonium group attached to a benzyl group and a 2-bromoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide and a 2-bromoethyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane or toluene. The reaction mixture is often heated to reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, thiolate ions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohol, while coupling reactions can produce various complex organic molecules.
Wissenschaftliche Forschungsanwendungen
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in targeting and modifying biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide involves its ability to interact with various molecular targets through its phosphonium group. The compound can form stable complexes with nucleophiles and other reactive species, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
Uniqueness
{(2-Bromoethyl)benzyl}triphenylphosphonium bromide is unique due to its specific combination of a benzyl group and a 2-bromoethyl group attached to the triphenylphosphonium moiety. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
21844-32-6 |
|---|---|
Molekularformel |
C27H25Br2P |
Molekulargewicht |
540.3 g/mol |
IUPAC-Name |
(3-bromo-1-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H25BrP.BrH/c28-22-21-27(23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
UQFITGXOWSLIOB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCBr)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)











